molecular formula C24H21N5O3 B2706814 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-16-8

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2706814
CAS No.: 941989-16-8
M. Wt: 427.464
InChI Key: RKRZNAVXLSWKHT-UHFFFAOYSA-N
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Description

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule of significant interest in various fields of scientific research. This compound's structure comprises a unique arrangement of quinoline, pyridine, and pyrimidine moieties, making it valuable for studies in synthetic organic chemistry, medicinal chemistry, and material science.

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound involves several steps, typically starting with the preparation of 3,4-dihydroquinoline and 2-oxoethyl derivatives. These intermediates are subsequently reacted with pyridin-2-ylmethyl-pyrido[3,2-d]pyrimidine under controlled conditions to form the target molecule.

  • Reaction conditions often include using solvents like dichloromethane or acetonitrile, with catalysts such as trifluoroacetic acid or phosphoric acid to facilitate the reactions.

Industrial Production Methods:

  • Industrial production of this compound generally involves optimizing the synthetic route for large-scale manufacturing. This includes the use of automated reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions, often resulting in the formation of quinolinone and pyrimidinedione derivatives.

  • Reduction: Reductive reactions may convert the quinoline ring to tetrahydroquinoline and affect the pyrimidine ring structure.

  • Substitution: The presence of multiple reactive sites allows for various substitution reactions, primarily in the quinoline and pyridine rings.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products:

  • Products vary depending on the reactions but typically include modified quinoline, pyridine, and pyrimidine derivatives, which can be further explored for enhanced biological activities or materials properties.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.

  • Studied for its unique reactivity patterns and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.

  • Evaluated for its biological activity, including antibacterial, antifungal, and anticancer properties.

Medicine:

  • Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors in various disease pathways.

  • Studied for its potential efficacy and safety profiles in preclinical models.

Industry:

  • Utilized in the development of novel materials with specific electronic and optical properties.

  • Incorporated into polymer systems to enhance stability and functionality.

Molecular Targets and Pathways:

  • The compound interacts with various biological targets, including enzymes, receptors, and nucleic acids.

  • Mechanistic studies suggest that it may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzymatic function.

  • Pathway analysis indicates its involvement in cellular processes such as signal transduction, apoptosis, and DNA synthesis.

Comparison with Similar Compounds

  • 1-(2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the dihydroquinoline moiety, leading to different reactivity and biological profiles.

Uniqueness:

  • The presence of the dihydroquinoline ring in 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione confers distinct properties, such as increased reactivity in oxidation and reduction reactions, as well as a unique binding affinity to biological targets, which can be leveraged for designing novel compounds with tailored activities.

There you have it—a detailed dive into this compound. Got any follow-up questions or want to explore a different topic?

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c30-21(27-14-6-8-17-7-1-2-10-19(17)27)16-28-20-11-5-13-26-22(20)23(31)29(24(28)32)15-18-9-3-4-12-25-18/h1-5,7,9-13H,6,8,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRZNAVXLSWKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=N5)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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